4-(9-ACRIDINYL)TETRAHYDRO-1-PYRAZINYL (8-QUINOLYL) SULFONE
Overview
Description
4-(9-ACRIDINYL)TETRAHYDRO-1-PYRAZINYL (8-QUINOLYL) SULFONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The structure of this compound includes a quinoline moiety, a sulfonyl group, a piperazine ring, and an acridine core.
Preparation Methods
The synthesis of 4-(9-ACRIDINYL)TETRAHYDRO-1-PYRAZINYL (8-QUINOLYL) SULFONE typically involves multiple steps, starting with the preparation of the quinoline and acridine intermediatesThe final step involves the coupling of the piperazine derivative with the acridine core under specific reaction conditions .
This may include the use of automated synthesis equipment and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(9-ACRIDINYL)TETRAHYDRO-1-PYRAZINYL (8-QUINOLYL) SULFONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the quinoline moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Research indicates potential anticancer activity, making it a candidate for drug development.
Industry: It may be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which 4-(9-ACRIDINYL)TETRAHYDRO-1-PYRAZINYL (8-QUINOLYL) SULFONE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as DNA or proteins, through intercalation or binding to active sites. This interaction can disrupt normal cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Similar compounds include other quinoline-based sulfonamides and piperazine derivatives. For example:
N’-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide: This compound has shown significant cytotoxicity against cancer cell lines.
Piperaquine: Another quinoline derivative used as an antimalarial agent.
Compared to these compounds, 4-(9-ACRIDINYL)TETRAHYDRO-1-PYRAZINYL (8-QUINOLYL) SULFONE is unique due to its acridine core, which may confer additional biological activities and applications .
Properties
IUPAC Name |
9-(4-quinolin-8-ylsulfonylpiperazin-1-yl)acridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c31-33(32,24-13-5-7-19-8-6-14-27-25(19)24)30-17-15-29(16-18-30)26-20-9-1-3-11-22(20)28-23-12-4-2-10-21(23)26/h1-14H,15-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVZOOQBPYTHMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=CC=CC3=NC4=CC=CC=C42)S(=O)(=O)C5=CC=CC6=C5N=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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